molecular formula C29H30N6O7 B606484 Carboxyrhodamine 110-PEG3-Azide CAS No. 1536327-95-3

Carboxyrhodamine 110-PEG3-Azide

Cat. No. B606484
M. Wt: 574.59
InChI Key: LBOVGETWICZMTO-UHFFFAOYSA-N
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Description

Carboxyrhodamine 110-PEG3-Azide is a green fluorescent rhodamine dye . It is a derivative of 5-carboxyrhodamine 110 . The conjugate has better solubility than the parent dye carboxyrhodamine and its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled .


Synthesis Analysis

Carboxyrhodamine 110-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of Carboxyrhodamine 110-PEG3-Azide is C29H30N6O7 . It has a molecular weight of 574.59 g/mol .


Chemical Reactions Analysis

Carboxyrhodamine 110-PEG3-Azide contains an azide group, which enables Click Chemistry .


Physical And Chemical Properties Analysis

Carboxyrhodamine 110-PEG3-Azide is a solid with a dark red color . It is soluble in DMF, DMSO, and MeOH . It has spectroscopic properties with λ abs 501 nm, λ em 525 nm, ε 74.0 L mmol -1 cm -1 (in MeOH) .

Scientific Research Applications

  • Dual-Modality Imaging : Guillou et al. (2022) synthesized a photoactivatable compound, DFO-RhodB-PEG3-ArN3, which can be radiolabeled for applications in optical imaging and positron emission tomography. This demonstrates the potential of Carboxyrhodamine-based compounds in dual-modality imaging applications (Guillou et al., 2022).

  • "Click" Conjugation : Hiki and Kataoka (2007) reported the efficient synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation. This is relevant for Carboxyrhodamine-PEG-Azide as it involves similar chemistry and applications in conjugation (Hiki & Kataoka, 2007).

  • Functional Enhancement of Molecular Probes : Li et al. (2014) utilized click chemistry to functionally enhance a rhodamine probe, indicating the potential of such chemistry in improving the functionality of Carboxyrhodamine-based compounds (Li et al., 2014).

  • Synthesis of Carboxy-Rhodamine 110 Isomers : Grang et al. (2010) focused on the rapid synthesis of Carboxy-rhodamine 110 isomers, a process relevant to the preparation and study of similar Carboxyrhodamine compounds (Grang et al., 2010).

  • Protein and Carbohydrate Immobilization : Sun et al. (2006) demonstrated the use of sequential Diels-Alder and azide-alkyne cycloaddition for immobilization of proteins and carbohydrates on solid surfaces. This method could be applicable for Carboxyrhodamine-PEG-Azide in similar immobilization applications (Sun et al., 2006).

  • Bioconjugation Chemistry : Kislukhin et al. (2013) examined the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. This study is relevant for understanding the bioconjugation chemistry of compounds like Carboxyrhodamine 110-PEG3-Azide (Kislukhin et al., 2013).

  • Magnetic Nanoparticles for Drug Transport : Tudisco et al. (2015) synthesized multifunctional magnetic nanoparticles with potential for enhancing intracellular drug transport. The functionalization involved azide-alkyne cycloaddition, which is a key aspect of Carboxyrhodamine 110-PEG3-Azide chemistry (Tudisco et al., 2015).

  • Photochemical Synthesis of Radiolabeled Antibodies : Gut and Holland (2019) reported the synthesis and photochemical reactivity of a modified chelate for radiolabeling antibodies, which could be relevant for the use of Carboxyrhodamine 110-PEG3-Azide in similar applications (Gut & Holland, 2019).

  • Staudinger Ligation for Alginate Functionalization : Gattás-Asfura and Stabler (2009) used a heterobifunctional PEG linker for chemoselective Staudinger ligation, a technique that could be employed with Carboxyrhodamine-PEG-Azide in similar applications (Gattás-Asfura & Stabler, 2009).

  • Nanoparticle-Aptamer Bioconjugates : Farokhzad et al. (2004) explored the synthesis of bioconjugates composed of nanoparticles and aptamers, a field where Carboxyrhodamine 110-PEG3-Azide could potentially be used (Farokhzad et al., 2004).

Safety And Hazards

Carboxyrhodamine 110-PEG3-Azide should be stored at -20 °C . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn .

Future Directions

Carboxyrhodamine 110-PEG3-Azide is suitable for confocal laser scanning microscopy . Its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled . Carboxyrhodamine 110 and its derivatives are superior alternatives to other green fluorescent dyes .

properties

CAS RN

1536327-95-3

Product Name

Carboxyrhodamine 110-PEG3-Azide

Molecular Formula

C29H30N6O7

Molecular Weight

574.59

IUPAC Name

2-(6-amino-3-iminio-3H-xanthen-9-yl)-5-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate

InChI

InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38)

InChI Key

LBOVGETWICZMTO-UHFFFAOYSA-N

SMILES

[NH2+]=C1C=CC2=C(C3=CC=C(C(NCCOCCOCCOCCN=[N+]=[N-])=O)C=C3C([O-])=O)C4=C(C=C(N)C=C4)OC2=C1

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carboxyrhodamine 110-PEG3-Azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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